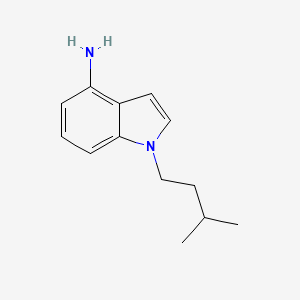

![molecular formula C15H16F3N3O4S B2436456 3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-74-8](/img/structure/B2436456.png)

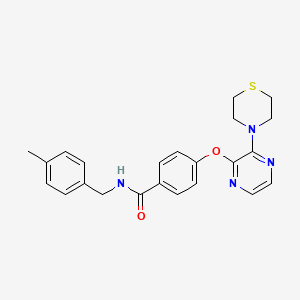

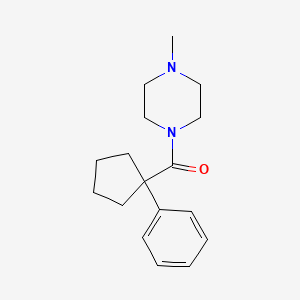

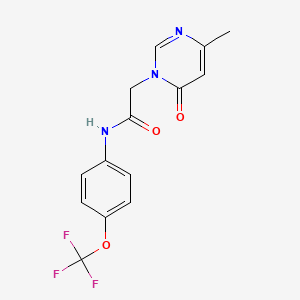

3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the triazaspiro[4.5]decane ring, followed by the introduction of the sulfonyl group, the phenyl ring, and the trifluoromethyl group. The exact synthesis process would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic ring system. The trifluoromethyl group would likely add significant electron-withdrawing character to the molecule, which could affect its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the sulfonyl group, and the dione groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution, addition, and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications

Antimicrobial Applications

N-Halamine-coated Cotton for Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) described the synthesis of a new N-halamine precursor similar in structure to the compound of interest, which was then bonded onto cotton fabrics. This material showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The research demonstrates the potential of using such compounds in creating antimicrobial surfaces, which could have broad applications in healthcare and environmental decontamination Ren et al., 2009.

Anticonvulsant Activity

Synthesis and Anticonvulsant Activity of Fluorinated Derivatives

Obniska et al. (2006) synthesized a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones containing fluoro or trifluoromethyl substituents and evaluated their anticonvulsant activity. These compounds, including those structurally related to the compound , exhibited increased anticonvulsant activity, highlighting the therapeutic potential of such chemical structures in the development of new anticonvulsant drugs Obniska et al., 2006.

Hypoglycemic Activity

Synthesis, Characterization, and Hypoglycemic Activity of Spiroimidazolidine-2,4-diones

Research by Iqbal et al. (2012) explored the synthesis and hypoglycemic activity of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones. The screened compounds, related in structure to the compound of interest, showed excellent hypoglycemic activity in male albino rats, with some compounds outperforming standard treatments. This study provides insight into the potential use of such compounds in developing new treatments for diabetes Iqbal et al., 2012.

Chemical Synthesis and Characterization

Stereoselective Cycloaddition Reactions

Ye et al. (2014) described a stereoselective [3+2] cycloaddition reaction involving N-tert-butanesulfinyl imines and arynes, facilitated by a group similar to the one in the compound of interest. This methodology offers a new route for synthesizing cyclic sulfoximines, demonstrating the compound's relevance in facilitating complex organic transformations and the potential for creating novel chemical entities Ye et al., 2014.

Future Directions

Properties

IUPAC Name |

3-methyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O4S/c1-20-12(22)14(19-13(20)23)5-7-21(8-6-14)26(24,25)11-4-2-3-10(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEQWFATXIJNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)

![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)

![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436391.png)

![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)